3-Deoxyaphidicolin
Overview
Description
3-Deoxyaphidicolin is a diterpenoid compound derived from aphidicolin, a naturally occurring tetracyclic diterpenoid. It is known for its unique structure and significant biological activities, particularly its role as an inhibitor of DNA polymerase α. This compound is produced by certain fungi, including Cephalosporium aphidicola and Phoma betae .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxyaphidicolin involves the heterologous expression of biosynthetic genes in fungal hosts. The genes responsible for the biosynthesis of aphidicolin, including geranylgeranyl diphosphate synthase, terpene synthase, and monooxygenases, are introduced into a suitable fungal host such as Aspergillus oryzae. This process results in the production of aphidicolan-16β-ol, which can be further converted to this compound .
Industrial Production Methods: Industrial production of this compound follows similar biosynthetic pathways, utilizing genetically engineered fungal strains to optimize yield and efficiency. The process involves fermentation under controlled conditions, followed by extraction and purification of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Deoxyaphidicolin undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation reactions can differentiate 1,3-glycols, leading to the formation of ketones .
Common Reagents and Conditions:
Oxidation: Sodium periodate is used to cleave glycols, resulting in ketones.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Halogenation reactions can be performed using reagents like thionyl chloride.
Major Products: The major products formed from these reactions include ketones, alcohols, and halogenated derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Deoxyaphidicolin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study diterpenoid biosynthesis and chemical transformations.
Biology: The compound is employed in studies of DNA replication and cell cycle regulation due to its inhibitory effects on DNA polymerase α.
Medicine: Research explores its potential as an antiviral and antitumor agent, although its clinical use is limited by solubility and stability issues
Mechanism of Action
3-Deoxyaphidicolin exerts its effects by specifically inhibiting DNA polymerase α. This inhibition blocks the binding of deoxycytidine triphosphate at the active site of the enzyme, thereby halting DNA replication. The compound’s unique structure allows it to interact with the enzyme’s active site, preventing the incorporation of nucleotides into the growing DNA strand .
Comparison with Similar Compounds
Aphidicolin: The parent compound, known for its potent inhibition of DNA polymerase α.
Aphidicolan-16β-ol: An intermediate in the biosynthesis of aphidicolin and its derivatives.
Aphidicolin-17-monoacetate: A derivative with similar biological activities but different pharmacokinetic properties
Uniqueness: 3-Deoxyaphidicolin is unique due to its specific inhibition of DNA polymerase α and its distinct structural features. Unlike aphidicolin, it lacks certain hydroxyl groups, which may influence its interaction with the enzyme and its overall biological activity .
Properties
IUPAC Name |
(1S,2S,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecan-13-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3/c1-17(12-21)6-3-7-18(2)16(17)5-4-14-10-15-11-19(14,18)8-9-20(15,23)13-22/h14-16,21-23H,3-13H2,1-2H3/t14-,15+,16-,17-,18-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWTVINEPPOCLA-DTMQFJJTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC3C24CCC(C(C3)C4)(CO)O)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@]2([C@H]1CC[C@@H]3[C@@]24CC[C@@]([C@H](C3)C4)(CO)O)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85483-00-7 | |
Record name | 3-Deoxyaphidicolin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085483007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 3-Deoxyaphidicolin?
A1: this compound is a potent and selective inhibitor of eukaryotic DNA polymerase alpha (Pol α) [1, 2, 3]. It acts by competitively binding to the enzyme's active site, preventing the incorporation of deoxycytidine triphosphate (dCTP) into the growing DNA strand [1, 2]. This inhibition disrupts DNA synthesis and consequently, cell division.
Q2: What are the potential applications of this compound?
A2: Due to its specific inhibition of DNA polymerase alpha, this compound serves as a valuable tool in research:
Q3: How is this compound produced?
A3: this compound can be obtained through:
Q4: What are the limitations of current research on this compound?
A4: While research highlights the potential of this compound, several aspects require further investigation:
- : Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase alpha, this compound and aphidicolin-17-monoacetate.
- : Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase a, this compound and aphidicoln-17-monoacetate.
- : this compound and Aphidi-colin Analogues as Phytotoxins from Phoma betae
- : Obtenção de derivados dos terpenos enidrina e afidicolina por biotransformação e semi-síntese e avaliação da atividade leishmanicida
- : Total Biosynthesis of Diterpene Aphidicolin, a Specific Inhibitor of DNA Polymerase α: Heterologous Expression of Four Biosynthetic Genes in Aspergillus oryzae
- : Phytotoxicity of the New Metabolites Produced by Phoma betae, the Cause of Phoma Root Rot and Leaf Spot in Sugar Beet (Beta vulgaris L.)
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